molecular formula C14H14N3NaO8S B584885 Entacapone-3'-sulfate Sodium Salt CAS No. 158069-72-8

Entacapone-3'-sulfate Sodium Salt

カタログ番号: B584885
CAS番号: 158069-72-8
分子量: 407.329
InChIキー: RWNIMJWLKBFQNW-OAZHBLANSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entacapone-3’-sulfate Sodium Salt is a biochemical compound primarily used in proteomics research. It is a metabolite of Entacapone, a drug that acts as a peripheral inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is particularly significant in the study of Parkinson’s disease due to its role in enhancing the effects of levodopa/carbidopa therapy .

準備方法

The preparation of Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. One common method includes the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a two-component solvent system, a catalyst, and optionally a phase transfer catalyst . This reaction yields Entacapone, which can then be further processed to obtain Entacapone-3’-sulfate Sodium Salt. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

化学反応の分析

Entacapone-3’-sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

科学的研究の応用

Entacapone-3’-sulfate Sodium Salt has a wide range of scientific research applications:

作用機序

The mechanism of action of Entacapone-3’-sulfate Sodium Salt involves the inhibition of catechol-O-methyltransferase (COMT). By inhibiting COMT, the compound alters the plasma pharmacokinetics of levodopa, leading to increased and more sustained plasma levels of levodopa when administered with a decarboxylase inhibitor like carbidopa. This results in more constant dopaminergic stimulation in the brain, which is beneficial for patients with Parkinson’s disease .

類似化合物との比較

Entacapone-3’-sulfate Sodium Salt is structurally and pharmacologically related to other COMT inhibitors such as Tolcapone. unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use. Other similar compounds include Carbidopa and Levodopa, which are often used in combination with Entacapone for the treatment of Parkinson’s disease .

Similar Compounds

  • Tolcapone
  • Carbidopa
  • Levodopa

Entacapone-3’-sulfate Sodium Salt stands out due to its specific role in enhancing the effects of levodopa/carbidopa therapy without the associated risks of hepatotoxicity seen with other COMT inhibitors .

生物活性

Entacapone-3'-sulfate sodium salt is a derivative of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used in the treatment of Parkinson's disease. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety based on diverse research findings.

Entacapone functions by inhibiting COMT, an enzyme that metabolizes catecholamines, including dopamine. By blocking this enzyme, entacapone increases the bioavailability of levodopa, enhancing its therapeutic effects in Parkinson's patients. The inhibition of COMT leads to:

  • Increased plasma levels of levodopa : This results in more sustained dopaminergic stimulation in the brain, which is crucial for managing Parkinsonian symptoms .
  • Alteration of gastrointestinal absorption : Entacapone improves the absorption of co-administered salts like sodium octanoate, likely due to the basic environment created by COMT inhibition .

Biological Activity and Pharmacokinetics

Entacapone exhibits several pharmacokinetic properties that are significant for its biological activity:

  • Absorption : Rapidly absorbed with an absolute bioavailability of approximately 35% .
  • Protein Binding : Highly bound to serum albumin (98%), which influences its distribution and activity in the body .
  • Volume of Distribution : Approximately 20 L, indicating extensive distribution throughout body tissues .

Case Studies and Clinical Trials

  • Long-term Efficacy Study :
    A three-year open-label study assessed the long-term safety and efficacy of entacapone in patients with Parkinson's disease experiencing motor fluctuations. Results indicated:
    • 69% of patients reported improvement while on entacapone.
    • The mean duration of levodopa's benefit increased significantly from 2.1 to 2.8 hours after three months of treatment (P < 0.01) .
  • Pooled Analysis of Phase III Trials :
    A pooled analysis from four phase III randomized trials showed that entacapone improved daily OFF- and ON-times by an average of 0.8 hours compared to placebo (P < 0.0001) and was well tolerated overall .

Safety Profile

Entacapone has a favorable safety profile, with common adverse events including insomnia (30%), dizziness (20%), and nausea (20%). Notably, only 14% of patients discontinued treatment due to adverse effects, indicating good tolerability over extended periods .

Effects on Gut Microbiome

Recent studies have highlighted the impact of entacapone on gut microbiota composition. It has been shown to complex with iron and alter microbial growth dynamics, suggesting potential implications for gut health in patients receiving this medication .

Study Type Findings
Long-term Efficacy Study69% improvement in patient assessments; duration of levodopa benefit increased from 2.1 to 2.8 hours .
Pooled Phase III TrialsImproved ON/OFF times by 0.8 hours; well tolerated with common side effects being mild .
Gut Microbiome StudyAltered microbial composition and function due to iron complexation .

特性

IUPAC Name

sodium;[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O8S.Na/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24;/h5-7,18H,3-4H2,1-2H3,(H,22,23,24);/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNIMJWLKBFQNW-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。